molecular formula C12H10N4 B3003673 1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole CAS No. 13174-94-2

1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B3003673
CAS No.: 13174-94-2
M. Wt: 210.24
InChI Key: OHMBNAUEKDALDC-UHFFFAOYSA-N
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Description

Historical Context of Benzotriazole Derivatives in Drug Discovery

The journey of benzotriazole derivatives from industrial chemicals to pharmacologically active agents began with the compound’s initial synthesis in 1889 by G. Schultz. Early applications focused on metal corrosion inhibition, leveraging benzotriazole’s ability to form protective coordination complexes with transition metals like copper and zinc. The pivotal shift toward biomedical applications emerged in the mid-20th century, when researchers recognized the scaffold’s capacity to mimic biological nucleophiles and modulate enzyme activity.

Key milestones in benzotriazole-based drug development include:

  • Antimicrobial breakthroughs : Derivatives demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acanthamoeba castellanii through mechanisms involving cell wall synthesis disruption.
  • Antiviral innovations : Recent syntheses of pyridine-benzotriazole hybrids showing sub-micromolar inhibition of enteroviruses by targeting viral RNA polymerase.
  • Oncological applications : Tubulin polymerization inhibitors derived from benzotriazole scaffolds that induce apoptosis in cancer cell lines.

Synthetic methodologies have evolved significantly, with modern techniques emphasizing atom economy and regioselectivity. The solvent-free N-alkylation strategy developed by Parekh (2021) enables efficient production of 1-substituted benzotriazoles, while metal-free cyclocondensation reactions provide environmentally benign routes to triazine derivatives. These advances have expanded the structural diversity of benzotriazole pharmacophores, as illustrated in Table 1.

Table 1: Evolution of Benzotriazole Derivative Synthesis

Era Synthetic Method Key Advancement
1889 Diazotization of o-phenylenediamine First isolation of benzotriazole
Mid-20th c. Acylation with chloroethanone Chelating metal complexes
21st c. Click chemistry hybrids Pyridine-benzotriazole conjugates

Structural Significance of Pyridine-Benzotriazole Hybridization

The fusion of pyridine and benzotriazole creates a bifunctional architecture with distinct electronic properties. X-ray crystallography confirms that the benzotriazole moiety adopts a planar configuration, while the pyridine ring introduces a basic nitrogen atom capable of forming hydrogen bonds and π-π stacking interactions. This combination enhances molecular recognition properties critical for drug-receptor interactions, as demonstrated in Figure 1.

Figure 1: Electronic Features of 1-(4-Methylpyridin-2-yl)-1H,2,3-benzotriazole

  • Benzotriazole :
    • Tautomeric equilibrium between 1H- and 2H- forms
    • Bronsted acidity (pK~a~ ≈ 8.2) enabling pH-dependent solubility
  • Pyridine :
    • Lewis basic site at N-1 position
    • Methyl group at C-4 enhances lipophilicity

The methyl substitution at pyridine’s 4-position introduces steric effects that influence conformational flexibility. Nuclear magnetic resonance (NMR) studies of analogous compounds show restricted rotation about the C-N bond linking the heterocycles, creating well-defined pharmacophoric geometries. This rigidity enhances binding affinity for biological targets, as evidenced by the antiviral activity of related hybrids against coxsackievirus B3 (IC~50~ = 0.89 μM).

Synthetic routes to these hybrids employ diverse strategies:

  • Nucleophilic aromatic substitution : Reacting 1H-benzotriazole with 2-chloro-4-methylpyridine under basic conditions
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole linkers
  • Reductive amination : Condensing benzotriazole aldehydes with aminopyridines

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-6-7-13-12(8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMBNAUEKDALDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminopyridine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

Agricultural Uses

1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole is primarily utilized as an intermediate in the synthesis of pesticides and herbicides. Its structure allows for the modification of biological activity, enhancing the effectiveness of agrochemicals. Research indicates that derivatives of this compound can exhibit improved pest resistance and crop yield.

Photostability and UV Absorption

This compound acts as a UV stabilizer in various materials. Its ability to absorb UV radiation makes it suitable for use in plastics, coatings, and other materials that require protection from photodegradation. Studies have shown that incorporating this compound into formulations significantly enhances their longevity and performance under sunlight exposure.

Organic Electronics

In the field of organic electronics, this compound serves as a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties facilitate charge transport and improve device efficiency. Research has demonstrated that devices incorporating this compound show enhanced performance metrics compared to those without it.

Case Studies

StudyApplicationFindings
Zhang et al., 2023Agricultural ChemistryDemonstrated enhanced efficacy of pesticide formulations using derivatives of this compound against common agricultural pests.
Lee et al., 2024Material ScienceFound that adding this compound to polymer blends increased UV stability by up to 50%, prolonging material life under outdoor conditions.
Kim et al., 2025Organic ElectronicsReported a 30% increase in efficiency in OLEDs when utilizing this compound as a charge transport layer compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent on the benzotriazole ring significantly influences physical properties such as melting point, solubility, and spectral characteristics. Key comparisons include:

Table 1: Physical Properties of Selected Benzotriazole Derivatives
Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, IR)
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole Imidazole-propyl 167–169 79.5 δ 8.10 (aromatic H), 1539 cm⁻¹ (NO₂)
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole Tetrahydropyran Not reported N/A δ 4.81 (CH₂-N), 1289 cm⁻¹ (C-N)
1-(4-Piperidyl)-1H-1,2,3-benzotriazole HCl Piperidine 314 N/A δ 7.93–7.34 (aromatic H), 188.4°C (Flash Pt)
1-(p-Toluenesulfonyl)-1H-benzotriazole Tosyl Not reported N/A IR: Sulfonyl stretches (~1350, 1150 cm⁻¹)

Key Observations :

  • Melting Points : The imidazole-containing derivative melts at 167–169°C , while the piperidine analog (as HCl salt) has a much higher melting point (314°C) due to ionic interactions .
  • Spectral Data : Nitro groups (e.g., in imidazole derivatives) exhibit strong IR absorption at ~1539 cm⁻¹ , whereas sulfonyl groups show distinct stretches around 1350 cm⁻¹ .

Structural Diversity and Reactivity

  • Pyridine vs. Imidazole : Pyridine’s aromatic nitrogen offers distinct coordination sites for metal complexes, unlike imidazole’s dual nitrogen system.
  • Electron Effects : Methyl groups on pyridine (electron-donating) contrast with nitro groups (electron-withdrawing), altering reactivity in electrophilic substitutions.

Biological Activity

1-(4-Methylpyridin-2-yl)-1H-1,2,3-benzotriazole is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The findings are supported by various studies and data tables summarizing key results.

This compound is characterized by the following properties:

  • Molecular Formula : C11H10N4
  • Appearance : White to light yellow solid
  • Solubility : Insoluble in water; soluble in organic solvents .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli50 μg/mL
This compoundStaphylococcus aureus25 μg/mL
Benzotriazole Derivative XBacillus subtilis12.5 μg/mL

These results suggest that the presence of hydrophobic groups in the structure enhances the antimicrobial efficacy of benzotriazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazole derivatives has been documented in several studies. For instance, compounds with the benzotriazole moiety were evaluated for their ability to inhibit pro-inflammatory cytokines.

StudyCompoundEffect Observed
Pagliero et al. (2020)N-benzenesulfonylbenzotriazoleSignificant reduction in IL-6 levels
Research Study YBenzotriazole Derivative ZDecreased TNF-alpha production

These findings indicate that modifications to the benzotriazole scaffold can lead to compounds with potent anti-inflammatory effects .

Cytotoxic Activity

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards cancer cell lines. The compound was tested against various human cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.63
U937 (Monocytic Leukemia)10.38
A549 (Lung Cancer)12.00

The cytotoxic effects were attributed to the induction of apoptosis through caspase activation pathways .

Case Studies

Several case studies highlight the therapeutic potential of benzotriazole derivatives:

  • Study on Trypanosoma cruzi : N-benzenesulfonylbenzotriazole showed dose-dependent inhibitory activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi, demonstrating over 95% mortality at specific concentrations .
  • Fungal Inhibition : Compounds derived from benzotriazole exhibited antifungal activity against Candida albicans. The introduction of electron-withdrawing groups enhanced their potency significantly .

Q & A

Basic Question

  • Enzyme inhibition : Mechanism-based inactivation of viral proteases (e.g., SARS-CoV Mpro) via covalent bond formation .
  • Ligand design : Coordination with transition metals (e.g., Cu, Pd) for catalytic or imaging applications .

How is thermal stability analyzed for benzotriazole derivatives, and what degradation products are observed?

Advanced Question
TGA/DTA under nitrogen/air identifies decomposition steps (e.g., ~5% weight loss at 150°C for dehydration). Pyrolysis-GC/MS detects volatile fragments like CO₂ and NH₃. For 1H-benzotriazole, major degradation pathways involve N₂ release and aromatic ring fragmentation .

How are data contradictions in reaction mechanisms resolved for benzotriazole-based syntheses?

Advanced Question
Contradictions (e.g., competing radical vs. ionic pathways) are resolved via:

  • Isotopic labeling : Tracking ¹⁵N in triazole rings to confirm intermediates .
  • Theoretical modeling : DFT calculations compare activation energies for proposed mechanisms .
  • Kinetic studies : Variable-temperature NMR monitors intermediate lifetimes .

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